3-O-Methyl-6-oxo 17beta-Estradiol

Description

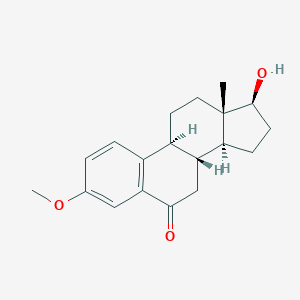

Structure

3D Structure

Propriétés

IUPAC Name |

(8R,9S,13S,14S,17S)-17-hydroxy-3-methoxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-19-8-7-13-12-4-3-11(22-2)9-15(12)17(20)10-14(13)16(19)5-6-18(19)21/h3-4,9,13-14,16,18,21H,5-8,10H2,1-2H3/t13-,14-,16+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIZICLBCDWABT-AFTVQHQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(=O)C4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=O)C4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573891 | |

| Record name | (17beta)-17-Hydroxy-3-methoxyestra-1,3,5(10)-trien-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50731-96-9 | |

| Record name | (17beta)-17-Hydroxy-3-methoxyestra-1,3,5(10)-trien-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Mechanisms of Action of 3 O Methyl 6 Oxo 17beta Estradiol and Analogues

Estrogen Receptor-Mediated Signaling Pathways

The biological activities of many estradiol (B170435) derivatives are intrinsically linked to their interaction with estrogen receptors (ERs), which are key mediators of estrogen signaling. These receptors, primarily ERα and ERβ, are transcription factors that can modulate gene expression in response to hormonal binding. nih.gov The signaling cascades initiated by these interactions can be broadly categorized into genomic and non-genomic pathways.

Genomic Receptor Interactions and Gene Transcription Modulation

The classical, or genomic, pathway of estrogen action involves the binding of the estrogenic compound to ERs, which may be located in the cytoplasm or nucleus. nih.gov This binding event typically triggers a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus if it is not already there. nih.gov Once in the nucleus, the ligand-receptor complex binds to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. nih.govnih.gov This interaction initiates the recruitment of co-activator or co-repressor proteins, which in turn modulates the transcription of these genes, leading to changes in protein synthesis and cellular function. nih.gov

Furthermore, estrogen receptors can also influence gene expression indirectly, without directly binding to EREs. In this ERE-independent genomic signaling, the activated ER interacts with other transcription factors, such as AP-1, Sp-1, and NF-κB, thereby influencing the expression of genes regulated by these factors. nih.gov This crosstalk significantly broadens the regulatory scope of estrogenic compounds. nih.gov Studies on ovariectomized mice have shown that 17β-estradiol treatment can downregulate pathways related to proteasome and ubiquitin-mediated proteolysis, with computational analysis identifying EREs in the promoter regions of several involved genes. researchgate.net

It is important to note that the affinity for ERs can vary significantly among different estradiol analogues. For instance, 2-Methoxyestradiol, a well-studied analogue, exhibits a lower binding affinity for ERα compared to estradiol and an even lower affinity for ERβ. nih.govnih.gov This suggests that while ER-mediated genomic pathways may play a role, they might not be the sole or primary mechanism for the biological effects of all analogues.

Microtubule Dynamics Modulation

A significant mechanism of action for certain estradiol analogues, notably 2-Methoxyestradiol (2-ME2), is the modulation of microtubule dynamics. nih.gov Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. 2-ME2 has been shown to inhibit microtubule polymerization by interacting with the colchicine-binding site on tubulin. nih.gov This disruption of microtubule function leads to an arrest of the cell cycle in the G2/M phase. nih.govwikipedia.org The sulfamoylated derivative of 2-ME, 2-methoxyestradiol-3,17-O,O-bis-sulfamate (STX140), also acts by disrupting microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov

Anti-Proliferative and Pro-Apoptotic Cellular Effects

A prominent and well-documented effect of 3-O-Methyl-6-oxo 17beta-Estradiol analogues, such as 2-Methoxyestradiol, is their ability to inhibit cell proliferation and induce apoptosis (programmed cell death). nih.govmdpi.com These effects are observed across a wide variety of cell types, including cancer cells. nih.gov

The anti-proliferative activity is often a direct consequence of the cell cycle arrest induced by microtubule disruption. nih.gov By halting cells in the G2/M phase, further division is prevented.

The pro-apoptotic effects are mediated through multiple pathways. For instance, 2-Methoxyestradiol has been shown to induce apoptosis through both the extrinsic and intrinsic pathways. nih.gov In human hepatoma Hep3B cells, treatment with 17β-estradiol and related compounds led to significant DNA fragmentation, nucleus condensation, cytochrome-c release from mitochondria, and caspase-3 activation, all hallmarks of apoptosis. nih.gov These apoptotic effects were found to be dependent on the estrogen receptor. nih.gov Interestingly, the anti-proliferative and apoptotic activities of 2-Methoxyestradiol appear to be independent of estrogen receptors alpha and beta, suggesting a distinct mechanism from that of estradiol itself. nih.gov

Antioxidant Activities and Suppression of Reactive Oxygen Species Generation

Certain estradiol derivatives possess potent antioxidant properties. 17β-estradiol, for example, has been shown to inhibit the generation of reactive oxygen species (ROS) induced by oxidized low-density lipoprotein (oxLDL) in endothelial cells. nih.gov This protective effect is attributed in part to its ability to prevent lipid peroxidation. nih.gov

Furthermore, studies have demonstrated that 17β-estradiol can reduce nitrotyrosine immunoreactivity, a marker of oxidative stress, and increase the expression of the antioxidant enzymes superoxide (B77818) dismutase 1 (SOD1) and superoxide dismutase 2 (SOD2) in neurons. nih.gov By bolstering the cellular antioxidant defense systems, these compounds can mitigate the damaging effects of oxidative stress. In the context of glutamate-induced neurodegeneration, 17β-estradiol has been shown to alleviate oxidative stress by upregulating the Nrf2/HO-1 antioxidant pathway. mdpi.com

Conversely, some analogues like 2-Methoxyestradiol have been described as inhibitors of superoxide dismutase (SOD) and as ROS-generating agents, which can contribute to their pro-apoptotic effects in certain cancer cell lines. medchemexpress.com This highlights the complex and sometimes contradictory roles these compounds can play in cellular redox balance.

Immunomodulatory Properties

The influence of estradiol and its analogues extends to the immune system. Estrogens are known to have immunomodulatory effects, and this property is shared by some of its derivatives. While direct research on the immunomodulatory properties of this compound is limited, the broader class of estrogens is known to influence immune cell function and cytokine production. For instance, 17β-estradiol has been shown to have a role in regulating neuroinflammation by affecting glial cell activation and the production of pro-inflammatory cytokines like TNF-α. mdpi.com

Estrogen Receptor Binding and Selectivity Studies

Comparative Binding Affinities to Estrogen Receptor Alpha (ERα)

Direct experimental data quantifying the binding affinity of 3-O-Methyl-6-oxo 17β-Estradiol to ERα is not present in the available scientific literature. However, structure-activity relationship (SAR) studies on related estrogens provide some insights. The introduction of a methyl group at the 3-hydroxyl position (3-O-methylation) of estradiol (B170435) is known to modify its binding characteristics. Generally, the 3-hydroxyl group is a critical anchor for high-affinity binding to ERα, forming key hydrogen bonds with amino acid residues like Glutamate 353 (Glu353) and Arginine 394 (Arg394) within the ligand-binding pocket. nih.govnih.gov Methylation of this group would prevent this hydrogen bonding, which is expected to significantly reduce the binding affinity compared to the parent estradiol molecule.

Furthermore, the presence of an oxo group at the C6 position introduces a polar, planar carbonyl group. Modifications at the C6 position of the steroid nucleus are known to influence receptor affinity, though the effects are variable depending on the nature of the substituent. For instance, some bulky substituents at C6 can decrease binding affinity due to steric hindrance. cymitquimica.com Without direct experimental data, the precise relative binding affinity (RBA) of 3-O-Methyl-6-oxo 17β-Estradiol for ERα remains speculative.

Comparative Binding Affinities to Estrogen Receptor Beta (ERβ)

Interactive Table: Relative Binding Affinities (RBA) of Selected Estrogens for ERα and ERβ

This table presents data for related compounds to illustrate the effect of structural modifications on receptor binding. Data for 3-O-Methyl-6-oxo 17β-Estradiol is not available.

| Compound | RBA for ERα (%) | RBA for ERβ (%) | Notes |

| 17β-Estradiol | 100 | 100 | Endogenous ligand, reference compound. |

| Estrone (B1671321) | 7.3 | 3.1 | Weaker affinity than estradiol. |

| Estriol | 18.2 | 30.7 | Shows some preference for ERβ. |

| Ethinylestradiol | 190 | 144 | Synthetic estrogen with high affinity. |

| 6-Ketoestradiol | Data Not Available | Data Not Available | A metabolite of estradiol. nih.gov |

| Mestranol (B1676317) (Ethinylestradiol 3-methyl ether) | ~2.5 | Data Not Available | A 3-O-methylated synthetic estrogen. |

Interactions with G Protein-Coupled Estrogen Receptor (GPER)

GPER, formerly known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signals. nih.govresearchgate.net 17β-estradiol itself binds to GPER with a lower affinity (in the nanomolar range) compared to its high affinity for nuclear ERs. researchgate.net There are no specific studies investigating the interaction of 3-O-Methyl-6-oxo 17β-Estradiol with GPER. The structural requirements for GPER binding are distinct from those of ERα and ERβ. Therefore, it is difficult to predict the binding affinity or functional activity of the subject compound at GPER without direct experimental evaluation. Selective GPER agonists and antagonists have been developed, which possess different structural scaffolds compared to classical steroidal estrogens. nih.govresearchgate.net

Ligand-Binding Domain Characterization and Receptor Specificity

The specificity of an estrogenic ligand is determined by its three-dimensional shape and the distribution of its electronic properties, which must be complementary to the topology of the receptor's ligand-binding domain (LBD). The LBD of nuclear estrogen receptors forms a hydrophobic pocket with specific hydrogen bond donors and acceptors at either end. nih.govresearchgate.net For 17β-estradiol, the phenolic A-ring and the 17β-hydroxyl group are anchored by specific hydrogen bonds.

Influence of Modifications on Steric and Electronic Complementarity with Receptor Binding Pockets

The two key modifications in 3-O-Methyl-6-oxo 17β-Estradiol compared to estradiol are the 3-O-methyl group and the 6-oxo group.

Electronic Influence : The primary electronic effect of 3-O-methylation is the loss of the acidic phenolic proton, preventing hydrogen bond donation. nih.gov This is a major alteration that typically reduces binding affinity for nuclear ERs. The 6-oxo group introduces a polar carbonyl function with a significant dipole moment. This could potentially form new interactions, such as hydrogen bonds with water molecules within the binding pocket or direct interactions with polar amino acid residues, or it could introduce unfavorable electronic interactions, depending on the specific environment of the binding site. Structure-activity relationship studies on other estrogens have shown that introducing polar groups in the middle of the steroid can reduce affinity.

Enzymatic Interactions and Biotransformation Pathways

Modulation of Steroidogenic Enzymes

The presence of the 3-O-methyl and 6-oxo moieties on the estradiol (B170435) scaffold suggests potential interactions with key enzymes involved in steroid biosynthesis and metabolism.

Aromatase (CYP19A1) is a critical enzyme in estrogen biosynthesis, responsible for the aromatization of androgens into estrogens. researchgate.net The introduction of a 6-oxo group to the steroid nucleus can influence its interaction with aromatase. For instance, the related compound 4-androstene-3,6,17-trione, also known as 6-OXO, has been investigated as an aromatase inhibitor. nih.govspringermedizin.denih.govtrans-health.com Studies on 6-OXO have shown that it can act as a mechanism-based inactivator, or "suicide inhibitor," of aromatase, permanently binding to the enzyme and blocking its ability to convert androgens to estrogens. trans-health.com While 3-O-Methyl-6-oxo 17β-estradiol is an estrogen derivative and not an androgen, the 6-oxo functional group suggests a potential for interaction with the active site of aromatase, possibly leading to competitive inhibition. However, studies on androst-4-ene-3,6,17-trione (B20797) indicated that it did not completely inhibit aromatase activity in vivo. nih.govresearchgate.net The C3 methoxy (B1213986) group might also affect binding to the aromatase enzyme complex. Further investigation is required to determine the precise nature and extent of this interaction.

The 17β-hydroxysteroid dehydrogenases (17β-HSDs) are a family of enzymes that play a crucial role in the final steps of sex steroid biosynthesis, catalyzing the interconversion of 17-keto and 17β-hydroxy steroids. nih.govnih.gov For instance, 17β-HSD type 1 is primarily involved in the conversion of the weak estrogen, estrone (B1671321), to the more potent estradiol. The 17β-hydroxyl group of 3-O-Methyl-6-oxo 17β-estradiol makes it a potential substrate for oxidative 17β-HSD isoforms, which could convert it to its corresponding 17-keto form, 3-O-Methyl-6-oxo estrone. Conversely, the 17-keto analog could be a substrate for reductive 17β-HSD isoforms. The presence of the 3-O-methyl and 6-oxo groups could influence the binding affinity and catalytic efficiency for different 17β-HSD subtypes. Phytoestrogens have been shown to inhibit 17β-HSD type 5, suggesting that various modifications to the steroid structure can impact its interaction with these enzymes. nih.gov

Steroid sulfatase (STS) is a key enzyme in the "sulfatase pathway" of estrogen formation, which hydrolyzes inactive steroid sulfates, such as estrone sulfate (B86663) (E1S), into their active, unconjugated forms. oup.comoup.comnih.govnih.gov The activity of STS is crucial for providing a pool of active estrogens in peripheral tissues. The 3-O-methyl group of 3-O-Methyl-6-oxo 17β-estradiol would prevent direct sulfation at the 3-position, a common site for conjugation of estrogens. researchgate.net However, if the methyl group is removed through O-demethylation, the resulting 3-hydroxy metabolite could then become a substrate for estrogen sulfotransferase (SULT1E1), leading to its inactivation through sulfation. Conversely, if a sulfated metabolite were formed at another position, STS could potentially hydrolyze it. The 3-O-methyl group makes direct interaction with STS at the 3-position unlikely, but downstream metabolites could be subject to STS modulation.

Cytochrome P450 (CYP) Mediated Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is central to the oxidative metabolism of estrogens, leading to the formation of various hydroxylated metabolites. wikipedia.orgpsu.edunih.gov

Hydroxylation at the C-2 and C-4 positions of the aromatic A-ring are major metabolic pathways for estradiol, catalyzed by various CYP isoforms, including CYP1A1, CYP1A2, and CYP1B1. wikipedia.orgnih.gov Studies on the metabolism of 17β-estradiol 3-methyl ether have shown that hydroxylation can occur at the C-2 position without prior demethylation, leading to the formation of 2-hydroxyestrone (B23517) 3-methyl ether. nih.gov This suggests that 3-O-Methyl-6-oxo 17β-estradiol could undergo similar C-2 hydroxylation. C-4 hydroxylation is another significant pathway for estrogen metabolism, and the resulting 4-hydroxycatechols can have distinct biological activities. wikipedia.org The presence of the 6-oxo group may influence the regioselectivity of hydroxylation by different CYP enzymes.

Hydroxylation at the C-6 and C-7 positions of the steroid B-ring also represents a known metabolic pathway for estrogens. oup.com The NADPH-dependent 6-hydroxylation of estradiol and estrone has been observed in liver microsomes. oup.com Given that the C-6 position is already oxidized in 3-O-Methyl-6-oxo 17β-estradiol, further hydroxylation at this site is unlikely. However, the presence of the 6-oxo group might direct metabolic activity towards other positions, such as C-7. Studies in pig uterus have shown that 6α- and 7α-hydroxylation are major biotransformation pathways for estrone and estradiol. oup.com A study involving the fungus Aspergillus alliaceus demonstrated that 3-methoxy-17β-estradiol could be metabolized to 6β-hydroxy-17β-estradiol and 4,6β-dihydroxy-17β-estradiol, indicating that both A-ring and B-ring modifications can occur on a 3-O-methylated estrogen. nih.gov

Table 1: Potential Enzymatic Interactions with 3-O-Methyl-6-oxo 17β-Estradiol and its Analogs

| Enzyme | Potential Interaction with 3-O-Methyl-6-oxo 17β-Estradiol (Inferred) | Observed Interaction with Analog Compounds |

| Aromatase (CYP19) | Potential for competitive inhibition due to the 6-oxo group. | 4-androstene-3,6,17-trione (6-OXO) acts as a suicide inhibitor. trans-health.com |

| 17β-HSD | Potential substrate for oxidative isoforms (conversion to 17-keto). | Estrone is converted to estradiol by 17β-HSD type 1. nih.gov |

| Steroid Sulfatase (STS) | Direct interaction at C3 is blocked by the methyl group. Metabolites may interact. | Hydrolyzes estrone sulfate to estrone. oup.comnih.gov |

| CYP1A1/1A2 | Potential for C-2 and C-4 hydroxylation. | Catalyze 2- and 4-hydroxylation of estradiol. wikipedia.orgnih.gov |

| CYP1B1 | Potential for C-4 hydroxylation. | Catalyzes 4-hydroxylation of estradiol. nih.gov |

Table 2: Potential Metabolic Pathways for 3-O-Methyl-6-oxo 17β-Estradiol (Inferred)

| Pathway | Potential Metabolite(s) | Evidence from Analog Compounds |

| 17-Oxidation | 3-O-Methyl-6-oxo estrone | Interconversion of 17-keto and 17β-hydroxy steroids by 17β-HSDs is a common pathway. nih.gov |

| C-2 Hydroxylation | 2-Hydroxy-3-O-methyl-6-oxo 17β-estradiol | 17β-estradiol 3-methyl ether is hydroxylated at C-2. nih.gov |

| C-4 Hydroxylation | 4-Hydroxy-3-O-methyl-6-oxo 17β-estradiol | C-4 hydroxylation is a known pathway for estradiol metabolism. wikipedia.org |

| O-Demethylation | 6-oxo 17β-Estradiol | Fungal metabolism of 3-methoxy-17β-estradiol shows O-dealkylation. nih.gov |

Role as an Aldehyde Oxidase Inhibitor

The potential for 3-O-Methyl-6-oxo-17β-estradiol to act as an inhibitor of aldehyde oxidase (AOX) is an area of significant interest in xenobiotic metabolism. Aldehyde oxidase is a complex molybdo-flavoenzyme involved in the metabolism of a wide array of aldehydes and nitrogen-containing heterocyclic compounds. nih.gov Its activity can significantly influence the pharmacokinetic and pharmacodynamic profiles of various drugs.

Research has demonstrated that compounds structurally related to estradiol can interact with and inhibit human liver aldehyde oxidase. Specifically, β-estradiol and its analogs have been shown to inhibit the oxidation of phthalazine, a model substrate for AOX, primarily through an uncompetitive mode of inhibition. nih.gov This suggests that these steroidal compounds can bind to the enzyme-substrate complex, thereby impeding the catalytic process.

While direct studies on 3-O-Methyl-6-oxo-17β-estradiol are limited, the established inhibitory activity of other β-estradiol derivatives provides a basis for inferring its potential role as an AOX inhibitor. The structural similarities suggest that it may also exhibit inhibitory effects on this key metabolic enzyme. Further investigation is required to fully characterize the inhibitory potency and mechanism of 3-O-Methyl-6-oxo-17β-estradiol against aldehyde oxidase.

Formation and Biological Relevance of Downstream Metabolites

The biotransformation of 3-O-Methyl-6-oxo-17β-estradiol is expected to proceed through pathways analogous to those of other estrogens, primarily involving hydroxylation and conjugation reactions. The metabolism of estrogens is a critical process, as the resulting metabolites can possess varied biological activities, ranging from estrogenic to anti-estrogenic, and in some cases, even carcinogenic properties.

The initial step in the metabolism of many estrogens, including 17β-estradiol, is the conversion to estrone, a reaction catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs). nih.govnih.gov Subsequently, these compounds can undergo further modifications. For instance, the metabolism of 17β-estradiol 3-methyl ether, a structurally similar compound, has been shown to involve hydroxylation at various positions on the steroid nucleus. nih.gov

The biological relevance of these downstream metabolites is a crucial aspect of their study. For example, the formation of catechol estrogens (2-hydroxy and 4-hydroxy derivatives) and their subsequent oxidation to quinones are significant pathways in estrogen metabolism. These quinone species are chemically reactive and can form adducts with DNA, a mechanism implicated in the initiation of cancer.

Structure Activity Relationship Sar Studies of 3 O Methyl 6 Oxo 17beta Estradiol and Analogues

Impact of 3-O-Methylation on Receptor Binding and Biological Activity

The modification of the phenolic 3-hydroxyl group of estradiol (B170435) is a common strategy to alter its pharmacokinetic and pharmacodynamic properties. The introduction of a methyl group to form a 3-O-methyl ether, as seen in 3-O-Methyl-6-oxo 17beta-Estradiol, significantly influences its biological profile.

Generally, the free phenolic hydroxyl group at the C-3 position is considered crucial for high-affinity binding to the estrogen receptor. Methylation of this group, creating a methoxy (B1213986) substituent, typically reduces the binding affinity for ERs. However, this modification can also serve as a protective measure against rapid metabolic degradation in the body.

Studies on related 3-O-methylated estradiol analogues have shown that these compounds can act as prodrugs. nih.gov After administration, the methyl group can be metabolically cleaved, a process known as O-demethylation, to regenerate the active 3-hydroxy form of the steroid. nih.gov This in vivo conversion can lead to a sustained release of the active compound, thereby prolonging its biological effect. For instance, a study on radioiodinated ligands for the estrogen receptor found that the 3-O-methyl ether of 17 alpha-[125I]iodovinylestradiol initially showed lower uptake in target tissues compared to its 3-hydroxy counterpart. nih.gov However, over time, the uptake and target-to-blood ratios for a related 11-beta-methoxy derivative with a 3-O-methyl group increased, suggesting metabolic conversion to the more active parent compound. nih.gov

This metabolic reactivation is a key consideration in the design of estrogenic compounds. While the initial receptor affinity of the 3-O-methylated form may be lower, its improved metabolic stability and potential for sustained activity make it a valuable structural feature in medicinal chemistry.

Significance of the 6-Oxo Group in Steroid-Receptor Interactions and Enzyme Modulation

The introduction of a ketone (oxo) group at the C-6 position of the steroid nucleus has profound effects on the molecule's biological activity. This modification can influence receptor binding, metabolic stability, and interactions with various enzymes.

The presence of a 6-oxo group can alter the conformation of the steroid's B-ring, which in turn can affect how the molecule fits into the ligand-binding pocket of the estrogen receptor. This can lead to either an increase or decrease in binding affinity, depending on the specific interactions with amino acid residues within the receptor.

The 6-oxo group can also influence the metabolism of the steroid itself, potentially blocking certain metabolic pathways and increasing the compound's bioavailability and half-life. The synthesis of estr-5(10)-en-6-ones has been achieved through the base-induced fragmentation of 19-acetoxy-5α-bromo-6-oxosteroids, highlighting a synthetic route to this class of compounds. rsc.org

Correlation between Structural Modifications and Enzymatic Inhibition/Substrate Specificity

Structural modifications to the estradiol scaffold can transform the molecule from a receptor agonist into a potent and selective enzyme inhibitor. This is a key strategy in the development of drugs for hormone-dependent diseases. wikipedia.org

The introduction of specific functional groups can target the active sites of enzymes involved in steroid biosynthesis and metabolism. For instance, as mentioned earlier, the 6-oxo group can confer aromatase inhibitory activity. nih.govnih.gov Other modifications can target enzymes such as 17-beta-hydroxysteroid dehydrogenase (17β-HSD), which is involved in the interconversion of estrone (B1671321) and the more potent estradiol, or steroid sulfatase, which converts inactive steroid sulfates into their active forms. wikipedia.orgendonews.com

A study on coumarin-based compounds demonstrated that specific structural features are crucial for inhibiting 17β-HSD1. endonews.com Similarly, estradiol-derived D-ring triazole compounds have shown potent inhibition of 17β-HSD1. researchgate.net The nature and position of substituents are critical for achieving high inhibitory potency and selectivity for the target enzyme over other related enzymes.

The following table summarizes the effects of certain structural modifications on enzymatic activity:

| Structural Modification | Target Enzyme | Effect | Reference |

| 6-oxo group | Aromatase | Inhibition | nih.gov, nih.gov |

| Coumarin-based modifications | 17β-HSD1 | Inhibition | endonews.com |

| D-ring triazole | 17β-HSD1 | Inhibition | researchgate.net |

| 2-halo and 2,4-halo substitutions | Estrogen 2-hydroxylase | Competitive Inhibition | nih.gov |

This targeted approach allows for the fine-tuning of a compound's pharmacological profile, enabling the development of agents that can modulate specific pathways in steroid metabolism with high precision.

Rational Design of Receptor-Selective Ligands through Targeted Structural Modifications

The discovery of different subtypes of the estrogen receptor, primarily ER-alpha (ERα) and ER-beta (ERβ), has opened up new avenues for the rational design of receptor-selective ligands. nih.govacs.org These receptor subtypes have distinct tissue distributions and can mediate different physiological effects. Therefore, developing ligands that selectively target one receptor subtype over the other is a major goal in drug discovery.

Rational drug design for selective estrogen receptor modulators (SERMs) often employs computational tools and a deep understanding of the three-dimensional structures of the ERα and ERβ ligand-binding domains. nih.govmdpi.com Although the ligand-binding pockets of ERα and ERβ are very similar, subtle differences in their amino acid composition can be exploited to achieve selectivity. acs.org

Targeted structural modifications of the estradiol scaffold are key to developing receptor-selective ligands. By strategically adding or modifying functional groups, medicinal chemists can enhance interactions with specific amino acid residues in one receptor subtype while minimizing interactions in the other. For example, the nitrile functionality in certain non-steroidal ligands has been shown to be critical for ERβ selectivity. acs.org

The process of rational design involves a continuous cycle of designing, synthesizing, and biologically evaluating new compounds. nih.gov Computational modeling can predict how a designed molecule will bind to the receptor, and this information can guide the synthetic efforts. mdpi.com This iterative process allows for the systematic optimization of lead compounds to achieve high affinity and selectivity for the desired estrogen receptor subtype. acs.org The ultimate goal is to create novel therapeutics with improved efficacy and reduced side effects for a variety of hormone-related conditions.

Preclinical Research Models and Biological Systems for Investigating 3 O Methyl 6 Oxo 17beta Estradiol

In Vitro Cellular Models

Hormone-Responsive Cell Lines (e.g., Breast Cancer Cells, Endometrial Cells)

The investigation of 3-O-Methyl-6-oxo 17beta-Estradiol in hormone-responsive cell lines is critical to understanding its potential role in hormone-dependent cancers. Studies utilizing cell lines such as MCF-7, a human breast cancer cell line, have provided insights into the effects of estrogens on cancer cell proliferation and malignancy. For instance, 17β-estradiol (E2), a related compound, has been shown to stimulate energy metabolic pathways, cellular proliferation, and tumor invasiveness in MCF-7 multicellular tumor spheroids. nih.gov E2 treatment in these models leads to an increase in the expression of estrogen receptors (ERα and ERβ) and their target genes, indicating an activated E2/ER axis. nih.gov Furthermore, E2 has been found to regulate the malignancy of cancer stem-like cells derived from the MCF-7 cell line. nih.gov

In the context of endometrial cancer, another hormone-dependent malignancy, the influence of estrogens is also significant. Studies using Ishikawa and RL95-2 endometrial cancer cell lines have demonstrated that 17β-estradiol can promote cell viability, migration, and invasion. nih.gov This effect is mediated, at least in part, through the activation of the Interleukin-6 (IL-6) signaling pathway and its downstream targets. nih.gov The local production and metabolism of 17β-estradiol within the endometrium are regulated by enzymes like 17β-hydroxysteroid dehydrogenases (HSD17Bs), which control the balance between active 17β-estradiol and the less active estrone (B1671321). uu.nl This local regulation is crucial for processes like decidualization and may be altered in endometrial pathologies. uu.nl

Interactive Data Table: Effect of 17β-Estradiol on Hormone-Responsive Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings | Reference |

| MCF-7 | Breast Cancer | Stimulates energy metabolism, proliferation, and invasiveness; activates E2/ER axis. | nih.gov |

| MCF-7 derived CSCs | Breast Cancer | Regulates malignancy of cancer stem-like cells. | nih.gov |

| Ishikawa | Endometrial Cancer | Promotes cell viability, migration, and invasion via IL-6 pathway. | nih.gov |

| RL95-2 | Endometrial Cancer | Promotes cell viability, migration, and invasion via IL-6 pathway. | nih.gov |

Non-Hormone Responsive Cell Lines (e.g., V79 Chinese Hamster Cells, Cardiomyocytes, Osteoblastic Cells)

The effects of this compound and related estrogens have also been explored in cell lines that are not traditionally considered hormone-responsive, revealing a broader range of biological activities.

V79 Chinese Hamster Cells: Chinese hamster V79 cells have been instrumental in studying the cytotoxic and microtubule-disrupting effects of estrogens. Research has shown that a hydroxyl group at the 17-C position and a methoxyl group at the 3-C position of the estrogen skeleton are important for cytotoxicity in these cells. nih.gov Specifically, 3-O-methyl Estradiol (B170435) has been observed to disrupt microtubule networks in V79 cells with an EC50 of 9 µM and inhibit their proliferation by 92% at a concentration of 20 µM. caymanchem.com These effects appear to be nongenomic, as they are not blocked by inhibitors of protein and mRNA synthesis. nih.gov

Cardiomyocytes: In cultured neonatal rat cardiomyocytes, 17β-estradiol has demonstrated cardioprotective effects by reducing apoptosis. nih.gov This anti-apoptotic effect is mediated through the activation of the phospho-inositide-3 kinase (PI3K)/Akt signaling pathway and is reversible by an estrogen receptor antagonist. nih.gov Furthermore, 17β-estradiol has been shown to prevent cardiac myocyte hypertrophy induced by norepinephrine. researchgate.net This is achieved by regulating the mitochondrial E3 ubiquitin ligase MUL1, highlighting a role for estrogens in maintaining mitochondrial function and preventing pathological cardiac remodeling. researchgate.net

Osteoblastic Cells: The influence of estrogens on bone metabolism has been investigated using osteoblastic cell lines like MC3T3-E1 and Saos-2. 17β-estradiol can directly stimulate the proliferation of osteoblastic cells. nih.gov Interestingly, it can also indirectly affect osteoblast proliferation by modulating the release of local regulators from monocytes. nih.gov Studies have elucidated the roles of different estrogen receptors, with ERα mediating the proliferative effects of both estradiol and mechanical strain, while ERβ is involved in the down-regulation of the Wnt antagonist Sost. nih.gov

Interactive Data Table: Effects of Estrogens on Non-Hormone Responsive Cell Lines

| Cell Line | Cell Type | Compound | Key Findings | Reference |

| V79 Chinese Hamster Cells | Fibroblast | 3-O-methyl Estradiol | Disrupts microtubule networks (EC50 = 9 µM); inhibits proliferation. | caymanchem.com |

| Neonatal Rat Cardiomyocytes | Cardiomyocyte | 17β-estradiol | Reduces apoptosis via PI3K/Akt pathway; prevents hypertrophy by regulating MUL1. | nih.govresearchgate.net |

| MC3T3-E1 | Osteoblast | 17β-estradiol | Directly stimulates proliferation; indirectly affects proliferation via monocytes. | nih.gov |

| Saos-2 | Osteoblast | 17β-estradiol | ERα mediates proliferation; ERβ mediates Sost down-regulation. | nih.gov |

Endothelial Cell Models for Nongenomic Actions

The rapid, nongenomic actions of estrogens have been particularly well-studied in endothelial cells. In human umbilical vein endothelial cells (HUVECs), 17β-estradiol has been shown to rapidly increase the basal release of nitric oxide (NO). nih.gov This effect is independent of cytosolic Ca2+ mobilization and is mediated by the estrogen receptor, yet it is considered nongenomic due to its rapid onset (within 10 minutes) and its persistence in transcriptionally inhibited cells. nih.gov This nongenomic action of estradiol is believed to contribute to its cardiovascular protective effects by promoting vasodilation and retarding the development of atherosclerosis. nih.gov These rapid signaling events often involve membrane-associated estrogen receptors that can quickly activate intracellular signaling cascades. nih.gov

In Vivo Animal Models

Rodent Models for Metabolic and Endocrine Effects (e.g., Cholesterol Regulation)

Rodent models have been pivotal in elucidating the systemic metabolic effects of estrogens, including their impact on cholesterol regulation. In male rats fed a high-cholesterol diet, oral administration of 3-O-methyl Estradiol resulted in a decrease in serum cholesterol levels and an increase in body weight loss, indicative of its feminizing activity. caymanchem.com This demonstrates a direct influence on lipid metabolism in a whole-animal system.

The regulation of cholesterol by estrogens is a complex process involving multiple pathways. Cholesterol is essential for cell membranes and as a precursor for steroid hormones. nih.gov Its synthesis from lanosterol (B1674476) involves a series of enzymatic reactions. acs.org The body maintains cholesterol homeostasis through a balance of synthesis, uptake, and reverse cholesterol transport, where excess cholesterol is returned to the liver for excretion. nih.gov Studies in human macrophages have shown that 17β-estradiol can enhance the flux of cholesterol through the cholesteryl ester cycle, favoring the hydrolysis of lipoprotein cholesterol and increasing the release of cholesterol from cells. nih.gov This suggests that one mechanism by which estrogens may protect against atherosclerosis is by promoting reverse cholesterol transport. nih.gov

Models for Hormone-Dependent Pathologies (e.g., Mammary Carcinogenesis)

Animal models, particularly rodent models, are indispensable for studying the role of estrogens in the development of hormone-dependent pathologies like mammary cancer. Exposure to estrogens and endocrine-disrupting chemicals during critical developmental periods can have lasting effects on breast cancer risk in subsequent generations. vt.edu

Studies in rats have shown that maternal exposure to high-fat diets or ethinyl-estradiol during pregnancy can increase the risk of carcinogen-induced mammary tumorigenesis in their female offspring (daughters, granddaughters, and even great-granddaughters). vt.edu This suggests that the effects of estrogenic exposures can be transgenerational, potentially mediated through epigenetic mechanisms such as changes in DNA methylation patterns in the mammary tissue. vt.edu Furthermore, environmental estrogens like arsenite and cadmium have been shown to mimic the effects of estradiol in vivo, inducing the expression of estrogen-responsive genes in the mammary gland and promoting mammary tumorigenesis in carcinogen-challenged animals. semanticscholar.org These findings from animal models highlight the critical role of estrogens and estrogen-like compounds in the etiology of breast cancer. semanticscholar.orgnews-medical.net

Cardiovascular Stress Models

There is no available research detailing the investigation of this compound in preclinical models of cardiovascular stress. Such models are essential for evaluating a compound's potential to protect against or exacerbate conditions like myocardial infarction, hypertension, or heart failure. Standard models include surgically induced myocardial ischemia-reperfusion injury in rodents, chemically induced hypertension, or genetic models of cardiomyopathy. Without studies employing these or similar models, the cardiovascular effects of this compound remain entirely speculative.

Neurobiological and Behavioral Models

Similarly, the scientific literature lacks any studies on the effects of this compound within neurobiological and behavioral models. These models are crucial for understanding a compound's influence on the central nervous system and are used to investigate potential treatments for a range of conditions including depression, anxiety, and neurodegenerative diseases. Commonly used models involve behavioral tests such as the forced swim test, elevated plus maze, or novel object recognition task in rodents, as well as cellular models to study neuroprotection or neurotoxicity. The absence of data in this domain means that the neuropharmacological profile of this compound is yet to be determined.

Future Research Directions and Translational Perspectives

Elucidating Novel Binding Partners and Molecular Targets Beyond Canonical Estrogen Receptors

The biological effects of estrogens are primarily mediated by the classical nuclear estrogen receptors, ERα and ERβ. However, evidence suggests that estrogens and their metabolites can interact with other proteins. Future research should aim to identify non-canonical binding partners for modified estrogens. Techniques such as affinity chromatography, co-immunoprecipitation, and proteomics could be employed to isolate and identify proteins that interact with compounds like 3-O-Methyl-6-oxo 17beta-Estradiol. A key area of interest is the G protein-coupled estrogen receptor (GPER), which has been shown to mediate rapid estrogen signaling from the cell membrane. Understanding the binding affinity and activation of GPER and other potential targets by specific estrogen metabolites is crucial. Identifying these novel interactions could reveal previously unknown signaling pathways and therapeutic targets.

Exploring the Full Spectrum of Nongenomic Estrogenic Mechanisms

Beyond the classical genomic pathway that involves gene transcription, estrogens elicit rapid, nongenomic effects. These actions are initiated at the cell membrane and involve the activation of various kinase cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. These rapid signals can influence a wide range of cellular processes, including cell proliferation, migration, and survival. Future studies should investigate the capacity of specific estrogen metabolites to trigger these nongenomic pathways. Research could focus on how modifications to the estradiol (B170435) scaffold, such as those in this compound, alter the balance between genomic and nongenomic signaling, potentially leading to compounds with distinct cellular effects.

Rational Design and Synthesis of Next-Generation Estrogen Receptor Modulators with Enhanced Selectivity or Efficacy

The development of Selective Estrogen Receptor Modulators (SERMs) has been a significant therapeutic advance, offering tissue-specific estrogenic or anti-estrogenic effects. The structural backbone of estradiol and its metabolites serves as a valuable template for designing novel SERMs. By understanding the structure-activity relationships of how different functional groups on the steroid nucleus interact with estrogen receptors, medicinal chemists can rationally design next-generation modulators. Future efforts could focus on synthesizing derivatives of metabolites like this compound to create compounds with enhanced selectivity for ERα or ERβ, or with unique activity profiles at GPER. This could lead to therapies with improved efficacy and fewer side effects for conditions such as breast cancer, osteoporosis, and neurodegenerative diseases.

Comprehensive Investigation of Specific Metabolites and their Distinct Biological Activities

Estradiol is metabolized into a diverse array of compounds, each with potentially unique biological activities. For instance, the catechol estrogens and their methoxy (B1213986) derivatives have been shown to have distinct profiles of estrogenic, neuroprotective, and potentially carcinogenic effects. A comprehensive investigation into the metabolic fate of this compound is warranted. This would involve identifying its downstream metabolites and characterizing their individual biological activities. Such studies could reveal that a seemingly minor metabolite is responsible for a significant biological effect, opening up new avenues for therapeutic development.

Expanding Preclinical Efficacy Studies in Underexplored Disease Models

The therapeutic potential of estrogens and their analogs extends beyond their traditional roles in reproductive health and osteoporosis. There is growing interest in the role of estrogens in a variety of other conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's, cardiovascular disease, and certain types of cancer. Future preclinical studies should explore the efficacy of novel estrogen metabolites and synthetic derivatives in a wider range of disease models. For a compound like this compound, this would involve testing its effects in animal models of these underexplored diseases to identify potential new therapeutic applications.

Q & A

Q. What are the recommended safety protocols for handling and storing 3-O-Methyl-6-oxo 17β-Estradiol in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection (e.g., NIOSH-certified masks) if aerosolization is possible .

- Storage: Store in a locked, ventilated cabinet at room temperature (15–25°C), away from oxidizers and moisture. Ensure containers are tightly sealed to prevent environmental release .

- Spill Management: Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid washing into waterways due to aquatic toxicity risks .

- Disposal: Follow EPA/OSHA guidelines for incineration or licensed hazardous waste disposal .

Q. How should researchers select appropriate estrogen analogs for receptor-binding studies involving 3-O-Methyl-6-oxo 17β-Estradiol?

Methodological Answer:

- Structural Specificity: Prioritize analogs with conserved hydroxyl or methyl groups at positions 3 and 17 (e.g., 2-Methoxyestradiol) to assess ERα/ERβ binding affinity .

- Functional Assays: Use competitive binding assays with radiolabeled estradiol (e.g., ³H-E2) and recombinant ER isoforms. Validate selectivity via co-treatment with ER antagonists (e.g., ICI 182,780) .

- Control Compounds: Include 17β-Estradiol as a positive control and estrone as a low-affinity comparator .

Advanced Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting receptor activation or metabolic stability results)?

Methodological Answer:

- Source Analysis: Cross-validate experimental conditions (e.g., cell lines, solvent concentrations). For instance, DMSO >0.1% may artifactually modulate ER activity .

- Meta-Analysis: Apply statistical tools (e.g., funnel plots) to identify publication bias or methodological heterogeneity in existing literature .

- Mechanistic Follow-Up: Use siRNA knockdown or CRISPR-edited models to isolate confounding pathways (e.g., CYP450-mediated metabolism) .

Q. What methodologies are recommended for monitoring 3-O-Methyl-6-oxo 17β-Estradiol in environmental samples?

Methodological Answer:

- Extraction: Use solid-phase extraction (SPE) with C18 cartridges for water samples. For sediments, employ accelerated solvent extraction (ASE) with acetone-hexane (1:1) .

- Detection: LC-MS/MS with electrospray ionization (ESI) in negative mode for high sensitivity (LOQ: 1 ng/L). Include deuterated estradiol (d4-E2) as an internal standard .

- Ecotoxicology: Conduct acute toxicity assays with Daphnia magna (48-hr LC50) to assess aquatic impact, referencing OECD Test No. 202 guidelines .

Q. How can solubility and stability of 3-O-Methyl-6-oxo 17β-Estradiol be optimized for in vivo versus in vitro studies?

Methodological Answer:

- In Vitro: Dissolve in DMSO (≤10 mg/mL) and dilute in culture media (final DMSO ≤0.1%). Pre-filter (0.22 µm) to remove particulates .

- In Vivo: Use PEG400:Saline (7:3) for intravenous delivery or 0.5% carboxymethylcellulose (CMC-Na) for oral gavage. Confirm stability via HPLC at 4°C over 72 hours .

- Lyophilization: For long-term storage, lyophilize with trehalose (1:1 w/w) and reconstitute in PBS .

Q. What validation criteria are critical for detecting 3-O-Methyl-6-oxo 17β-Estradiol in biological matrices?

Methodological Answer:

- Specificity: Test cross-reactivity with structurally similar compounds (e.g., 17β-Estradiol-3-sulfate) using ELISA kits. Accept <5% cross-reactivity .

- Precision: Achieve intra-/inter-day CV <15% via spiked plasma/serum replicates at low, medium, and high concentrations (e.g., 1, 10, 100 ng/mL) .

- Recovery: Validate extraction efficiency (≥80%) using matrix-matched calibration curves .

Q. How do structural modifications (e.g., methylation at position 3) influence the pharmacokinetic profile of 17β-Estradiol derivatives?

Methodological Answer:

- Metabolic Stability: Compare hepatic microsomal half-lives (e.g., human vs. rat). Methylation at position 3 typically reduces CYP3A4-mediated oxidation, prolonging half-life .

- Tissue Distribution: Use radiolabeled analogs (e.g., ¹⁴C) in autoradiography studies. Methylation often enhances blood-brain barrier permeability .

- Excretion Profile: Quantify urinary vs. fecal elimination via mass balance studies in rodent models .

Q. How can researchers balance open data sharing with patient privacy in studies involving endogenous estrogens?

Methodological Answer:

- Anonymization: Apply k-anonymity models to demographic data (e.g., age, BMI) to prevent re-identification .

- Data Licensing: Use FAIR principles (Findable, Accessible, Interoperable, Reusable) with controlled access via platforms like EGA (European Genome-Phenome Archive) .

- Ethical Review: Submit protocols to IRBs for GDPR/HIPAA compliance, emphasizing pseudonymization and encryption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.